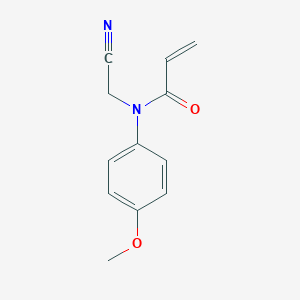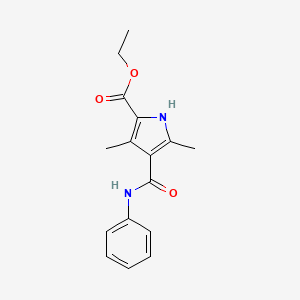
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide: is a complex organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.
Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring that has been pre-substituted with a methyl group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine
Drug Development: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.
Biochemical Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Manufacturing: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isothiazolidinyl group may also interact with proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(2-methylphenyl)benzenesulfonamide: Lacks the isothiazolidinyl group, resulting in different chemical and biological properties.
Uniqueness
The presence of both the isothiazolidinyl and sulfonamide groups in N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide makes it unique, providing a combination of reactivity and potential bioactivity that is not found in simpler analogs.
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-8-9-14(18-10-5-11-23(18,19)20)12-16(13)17-24(21,22)15-6-3-2-4-7-15/h2-4,6-9,12,17H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSRUUJIUOENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2818320.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)


![ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2818330.png)

![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)
